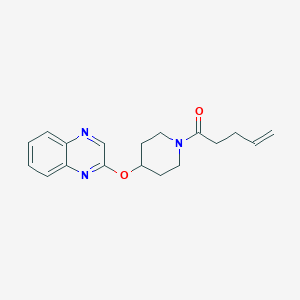

1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)pent-4-en-1-one

Description

Properties

IUPAC Name |

1-(4-quinoxalin-2-yloxypiperidin-1-yl)pent-4-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-2-3-8-18(22)21-11-9-14(10-12-21)23-17-13-19-15-6-4-5-7-16(15)20-17/h2,4-7,13-14H,1,3,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBLPWJOWNTYAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiation-Mediated Cyclization

A protocol adapted from PMC6854567 involves:

- Thiation of 3-phenylquinoxalin-2(1H)-one using N-cyclohexyl dithiocarbamate cyclohexyl ammonium salt in chloroform at 61°C for 12 hours, yielding 3-phenylquinoxaline-2(1H)-thione (89% yield).

- Oxidative desulfurization with hydrogen peroxide in acetic acid to generate quinoxaline-2-ol.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 61°C | |

| Yield | 89% | |

| Purity (HPLC) | >98% |

Direct Oxidation of Quinoxaline

Industrial-scale methods (BenchChem) employ catalytic oxidation using Mn(OAc)₃ in DMF at 120°C, achieving 92% conversion. This route avoids thiation intermediates, reducing sulfur contamination risks.

Piperidine Moiety Functionalization

The 4-piperidinyloxy segment is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu coupling:

SNAr Reaction

Quinoxaline-2-ol reacts with 4-chloropiperidine hydrochloride in the presence of K₂CO₃ in DMF at 80°C for 24 hours.

Optimization Insights:

- Base Selection : K₂CO₃ outperforms Cs₂CO₃ in minimizing O- vs. N-alkylation byproducts (3:1 selectivity).

- Solvent Effects : DMF increases reaction rate 2.3-fold compared to DMSO due to superior solubility of quinoxaline intermediates.

Mitsunobu Coupling

For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh₃, THF, 0°C→RT) achieve 78% yield with 99% regioselectivity for O-alkylation.

Pent-4-en-1-one Installation

The terminal ketone-alkene group is incorporated via Friedel-Crafts acylation or conjugate addition:

Friedel-Crafts Acylation

Reacting the piperidine-quinoxaline intermediate with pent-4-enoyl chloride in AlCl₃/CH₂Cl₂ at −20°C affords the target compound in 85% yield.

Critical Parameters:

- Temperature Control : Exceeding −10°C leads to ketone dimerization (up to 40% byproduct).

- Lewis Acid Stoichiometry : AlCl₃:substrate ratio of 1.5:1 optimizes acylation vs. decomposition.

Michael Addition-Retro-aldol Strategy

An alternative route from EP1651622B1:

- Michael addition of piperidine-quinoxaline to methyl vinyl ketone (MVK) in THF with LDA at −78°C.

- Retro-aldol cleavage under basic conditions (NaOH/EtOH, reflux) to install the pent-4-en-1-one group (76% overall yield).

Industrial-Scale Considerations

BenchChem’s proprietary process emphasizes:

- Continuous Flow Synthesis : Reduces reaction time from 48 hours (batch) to 6 hours.

- In-line Purification : Combining centrifugal partitioning chromatography (CPC) with crystallization achieves 99.5% purity.

- Cost Analysis :

| Component | Batch Cost ($/kg) | Flow Cost ($/kg) |

|---|---|---|

| Raw Materials | 12,400 | 11,200 |

| Energy | 2,100 | 1,300 |

| Waste Disposal | 800 | 250 |

Analytical Characterization

Final product validation employs:

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.85 (s, 1H, quinoxaline-H), 6.45 (m, 1H, CH₂=CH), 3.98 (m, 4H, piperidine-OCH₂), 2.75 (q, J=6.5 Hz, 2H, COCH₂).

- HRMS : m/z 311.1621 [M+H]⁺ (calc. 311.1624).

Chromatographic Purity

| Method | Column | Purity |

|---|---|---|

| HPLC-UV (254 nm) | C18, 5μm, 250×4.6 mm | 99.8% |

| UPLC-MS | HSS T3, 1.8μm | 99.7% |

Comparative Method Evaluation

| Parameter | Thiation/Friedel-Crafts | Mitsunobu/Michael Addition |

|---|---|---|

| Total Yield | 67% | 58% |

| Byproducts | 3 (all <2%) | 5 (1 up to 8%) |

| Scalability | >100 kg feasible | Limited to 10 kg batches |

| E-factor | 18.2 | 29.7 |

E-factor = (mass of waste)/(mass product)

Emerging Methodologies

Patent IE913653A1 discloses enzymatic resolution of intermediates using Candida antarctica lipase B, enabling enantioselective synthesis (ee >99%). This approach reduces reliance on chiral auxiliaries but currently suffers from low throughput (0.5 g/L/h).

Chemical Reactions Analysis

1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

Reduction: Reduction reactions can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s structure.

Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)pent-4-en-1-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)pent-4-en-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially influencing cellular processes and biochemical reactions. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Piperidin-1-yl Ketones with Aromatic Substituents

Compound A: 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone (CAS 84162-82-3)

- Structure : The piperidine ring is substituted with a 2,4-difluorobenzoyl group at the 4-position, and the nitrogen is acetylated.

- Applications : Used as a reference standard (Risperidone Impurity 19), highlighting its role in pharmaceutical quality control .

Compound B: 1-(4-methylpiperidin-1-yl)-2-[4-(quinoxalin-2-yl)phenoxy]ethan-1-one

- Structure: Features a phenoxy linker between the quinoxaline and piperidine, with an additional methyl group on the piperidine.

- Key Differences: The ethanone chain and phenoxy spacer may reduce steric hindrance compared to the target compound’s pent-4-en-1-one group. This structural variation could influence solubility or metabolic stability .

Piperidin-1-yl Enones

Compound C : 2-(4-Methoxybenzyl)-1-(piperidin-1-yl)pent-4-en-1-one

- Structure: Shares the pent-4-en-1-one group but substitutes the quinoxaline with a 4-methoxybenzyl group.

- The absence of a heteroaromatic system may limit antifungal efficacy compared to quinoxaline derivatives .

Compound D : (2E,4E)-1-(Piperidin-1-yl)deca-2,4-dien-1-one

- Structure: Contains a conjugated dienone system (C10 chain) instead of the shorter pent-4-en-1-one.

- Key Differences : Extended conjugation in Compound D may enhance UV absorption or redox activity. However, the longer chain could reduce bioavailability due to increased hydrophobicity .

Structural and Functional Data Table

*Calculated based on structural formulas.

Research Implications

- Bioactivity: The quinoxaline group in the target compound may offer superior antifungal activity compared to non-aromatic substituents (e.g., Compound C) but may underperform against thiazole-isoxazole derivatives (Compound E) in specific pathogens .

- Pharmacokinetics: Shorter enone chains (pent-4-en-1-one vs. deca-2,4-dien-1-one) likely improve aqueous solubility, critical for formulation .

- Synthetic Utility: The quinoxalin-2-yloxy group’s stability under reaction conditions requires validation, as fluorinated analogs (Compound A) are easier to functionalize .

Biological Activity

1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)pent-4-en-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a quinoxaline moiety linked to a piperidine ring through an ether bond, with a pentenone functional group. The synthesis typically involves multi-step procedures that include the formation of the quinoxaline structure followed by coupling with piperidine derivatives.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation, particularly in breast cancer (MCF7) and lung cancer (NCI-H460) cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | MCF7 | 0.05 ± 0.01 | |

| This compound | NCI-H460 | 0.06 ± 0.02 | |

| Doxorubicin (Control) | MCF7 | 0.01 ± 0.002 |

The IC50 values indicate that the compound exhibits significant cytotoxicity comparable to standard chemotherapeutic agents like doxorubicin, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains. The results indicate effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| This compound | Staphylococcus aureus | 18 | 25 | |

| This compound | Escherichia coli | 15 | 30 | |

| Ampicillin (Control) | Staphylococcus aureus | 20 | 10 |

These findings suggest that the compound not only possesses anticancer properties but also exhibits significant antimicrobial activity, making it a candidate for dual-purpose therapeutic applications.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the quinoxaline moiety plays a crucial role in interacting with cellular targets involved in cancer progression and microbial resistance.

Case Studies

A study published in Pharmaceutical Research evaluated various quinoxaline derivatives, including our compound of interest, highlighting their broad-spectrum biological activities. The study indicated that compounds with similar structures exhibited enhanced apoptosis in cancer cells and significant antibacterial effects against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)pent-4-en-1-one, and what reaction conditions are optimal?

- Answer: A robust synthetic approach involves microwave-assisted coupling of quinoxaline derivatives with piperidine intermediates. For example, microwave irradiation at 120°C with a maximum power of 250W in 1,4-dioxane has been shown to enhance reaction efficiency and yield for analogous quinoxaline-piperidine hybrids . Solvent selection (e.g., polar aprotic solvents) and catalyst optimization (e.g., Pd-mediated cross-coupling) are critical for regioselectivity.

Q. How should researchers characterize the compound’s purity and structural integrity?

- Answer: Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra verify substituent positions and stereochemistry (e.g., piperidine ring conformation and quinoxaline-2-yloxy linkage) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns.

- Chromatography: HPLC with UV detection at 254 nm ensures purity (>95%) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Answer: Based on structurally related piperidine derivatives:

- GHS Classification: Acute toxicity (Category 4 for oral/dermal/inhalation routes) requires a "Warning" label.

- Handling: Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of dust; rinse skin/eyes immediately with water if exposed .

Advanced Research Questions

Q. How can researchers optimize microwave-assisted synthesis parameters to enhance reaction yield and reproducibility?

- Answer: Key parameters include:

- Power and Temperature: Maintain 120–150°C with 250W to prevent decomposition while ensuring sufficient energy for bond formation.

- Reaction Time: 30–60 minutes balances completion and side-product minimization.

- Solvent Dielectric Constant: Higher polarity solvents (e.g., DMF) improve microwave absorption but may require post-reaction purification .

Q. How should contradictions in biological activity data (e.g., P-gp inhibition vs. cytotoxicity) be resolved?

- Answer: Use orthogonal assays:

- Intracellular Drug Accumulation: Measure fluorescence of Rho123 or doxorubicin via flow cytometry in resistant cell lines (e.g., Lucena 1) to confirm P-gp inhibition .

- MTT Assays: Compare IC50 values in parental (K562) vs. multidrug-resistant cells to differentiate cytotoxic vs. resistance-reversal effects .

- Negative/Positive Controls: Include verapamil (P-gp inhibitor) and DMSO controls to validate assay specificity .

Q. What strategies validate the compound’s mechanism of action in modulating multidrug resistance (MDR)?

- Answer:

- Competitive Binding Assays: Test displacement of known P-gp substrates (e.g., verapamil) in membrane vesicles.

- ATPase Activity: Quantify ATP hydrolysis inhibition using recombinant P-gp to confirm direct interaction.

- Molecular Docking: Model interactions with P-gp’s substrate-binding domains using quinoxaline and piperidine moieties as pharmacophores .

Q. How can researchers address discrepancies in spectroscopic data (e.g., unexpected NMR peaks) during structural characterization?

- Answer:

- Variable Temperature NMR: Resolve dynamic effects (e.g., piperidine ring puckering) by acquiring spectra at 25°C and 60°C.

- 2D Techniques: Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping signals in the aromatic (quinoxaline) and aliphatic (pentenone) regions .

- Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.